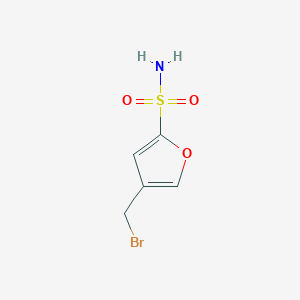

4-(Bromomethyl)furan-2-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQCIPEBVZSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2-sulfonamide from Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-(Bromomethyl)furan-2-sulfonamide, a valuable building block in medicinal chemistry. The furan scaffold, particularly when functionalized with a sulfonamide and a reactive bromomethyl group, offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines a rational and efficient multi-step synthesis, beginning with a commercially available substituted furan. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and critical considerations for successful execution.

Strategic Overview: A Three-Stage Approach

The synthesis of the target molecule, 4-(Bromomethyl)furan-2-sulfonamide, is strategically divided into three key stages. This approach allows for the controlled introduction of the required functional groups onto the furan ring, ensuring high regioselectivity and good overall yields. The synthetic journey commences with the establishment of the desired 2,4-substitution pattern on the furan core, followed by the selective modification of the functional groups to arrive at the final product.

Figure 1: Overall synthetic workflow from ethyl 3-furoate.

Part A: Establishing the 2,4-Substitution Pattern: Synthesis of Ethyl 4-Furoate-2-sulfonamide

The initial and most critical phase of this synthesis is the regioselective introduction of a sulfonamide group at the 2-position and an ester at the 4-position of the furan ring. This is achieved through a two-step process starting from ethyl 3-furoate, which directs the electrophilic sulfonation to the adjacent, electronically activated C2 position.

Step A1: Sulfonation of Ethyl 3-Furoate

The synthesis begins with the electrophilic sulfonation of ethyl 3-furoate using chlorosulfonic acid.[2] The electron-donating character of the furan ring oxygen and the directing effect of the C3-ester group favor substitution at the C2 position. The reaction is conducted at low temperatures to control the reactivity of the sulfonating agent and minimize side reactions.

Experimental Protocol:

-

In a four-necked one-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 3-furoate (0.357 moles) in 500 mL of dichloromethane.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add a solution of chlorosulfonic acid (0.375 moles) in 50 mL of dichloromethane dropwise over 15 minutes, maintaining the internal temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. The reaction mixture will appear as a green solution with a white solid slurry.

Step A2: Conversion to Sulfonyl Chloride

The resulting sulfonic acid is then converted in situ to the more reactive sulfonyl chloride using phosphorus pentachloride in the presence of pyridine.[2] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Cool the reaction mixture from Step A1 to -10 °C.

-

Add pyridine (0.393 moles) dropwise, keeping the temperature below 0 °C.

-

Subsequently, add phosphorus pentachloride (0.428 moles) portion-wise over 30 minutes, maintaining the temperature below 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully pour the reaction mixture into 500 mL of ice-water.

-

Separate the organic layer, and extract the aqueous layer with 2 x 100 mL of dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield ethyl 2-(chlorosulfonyl)-4-furoate as an oil.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Ethyl 3-furoate | 140.14 | 0.357 | 1.0 |

| Chlorosulfonic acid | 116.52 | 0.375 | 1.05 |

| Pyridine | 79.10 | 0.393 | 1.1 |

| Phosphorus pentachloride | 208.24 | 0.428 | 1.2 |

| Ethyl 2-(chlorosulfonyl)-4-furoate | 238.64 | - | - |

Table 1: Reagents for the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate.

Step A3: Amination to Ethyl 4-Furoate-2-sulfonamide

The final step in this stage is the conversion of the sulfonyl chloride to the primary sulfonamide. This is achieved by reacting the crude sulfonyl chloride with ammonium bicarbonate in an aqueous acetone mixture.[2]

Experimental Protocol:

-

Prepare a solution of ammonium bicarbonate (1.137 moles) in 1.5 L of water.

-

In a separate flask, dissolve the crude ethyl 2-(chlorosulfonyl)-4-furoate (0.284 moles) in 500 mL of acetone.

-

Add the acetone solution of the sulfonyl chloride dropwise to the stirred ammonium bicarbonate solution over 15-20 minutes.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the precipitated solid by filtration, wash with a 1:1 mixture of hexane and ethyl acetate, and air-dry to obtain ethyl 4-furoate-2-sulfonamide.

Figure 2: Workflow for the synthesis of Ethyl 4-Furoate-2-sulfonamide.

Part B: Selective Reduction to 4-(Hydroxymethyl)furan-2-sulfonamide

With the 2,4-disubstituted furan in hand, the next stage involves the selective reduction of the ester group at the C4 position to a primary alcohol. It is crucial to employ a reducing agent that does not affect the sulfonamide moiety. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and sulfonamides, milder reagents are preferred. Lithium borohydride (LiBH₄) is an excellent choice for the selective reduction of esters in the presence of amides and other functional groups.[3]

Experimental Protocol:

-

In a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend ethyl 4-furoate-2-sulfonamide (0.1 moles) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add lithium borohydride (0.2 moles, 2.0 equivalents) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 4-(hydroxymethyl)furan-2-sulfonamide, which can be purified by column chromatography on silica gel.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Ethyl 4-furoate-2-sulfonamide | 219.22 | 0.1 | 1.0 |

| Lithium borohydride | 21.78 | 0.2 | 2.0 |

| 4-(Hydroxymethyl)furan-2-sulfonamide | 177.18 | - | - |

Table 2: Reagents for the selective reduction of the ester.

Part C: Bromination to 4-(Bromomethyl)furan-2-sulfonamide

The final transformation is the conversion of the primary alcohol at the C4 position to the corresponding bromide. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a mild and efficient method for this conversion, proceeding with inversion of configuration via an Sₙ2 mechanism.[4][5] This method is generally compatible with a wide range of functional groups, including sulfonamides.

Experimental Protocol:

-

In a dry, two-necked flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)furan-2-sulfonamide (0.05 moles) and triphenylphosphine (0.075 moles, 1.5 equivalents) in 150 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (0.075 moles, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(bromomethyl)furan-2-sulfonamide.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 4-(Hydroxymethyl)furan-2-sulfonamide | 177.18 | 0.05 | 1.0 |

| Triphenylphosphine | 262.29 | 0.075 | 1.5 |

| Carbon tetrabromide | 331.63 | 0.075 | 1.5 |

| 4-(Bromomethyl)furan-2-sulfonamide | 240.08 | - | - |

Table 3: Reagents for the Appel bromination.

Figure 3: Workflow for the reduction and bromination steps.

Conclusion

This guide presents a robust and logical synthetic route to 4-(Bromomethyl)furan-2-sulfonamide from a readily available starting material. By carefully selecting reagents and controlling reaction conditions, each step can be performed with high selectivity and in good yield. The protocols provided herein are based on established chemical transformations and offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PMC. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). Chemistry & Biodiversity. [Link]

-

Appel reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000).

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. (2006). ARKIVOC. [Link]

-

PBr3 and SOCl2. (2015). Master Organic Chemistry. [Link]

-

A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (2015). Chemical Communications. [Link]

- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (2014).

-

(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. (2024). MDPI. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]

-

Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (2022). Frontiers in Chemistry. [Link]

-

Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Beilstein Journal of Organic Chemistry. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical Reviews. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]

- Process for the preparation of brominated derivatives, especially

-

Why some esters can be reduced by sodium borohydride?. (2017). ResearchGate. [Link]

-

Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). ResearchGate. [Link]

-

Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. (2018). PMC. [Link]

-

Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined .... (n.d.). RSC Publishing. Retrieved from [Link]

-

Chem 115. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

-

Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (2015). PMC. [Link]

-

A Novel Sulfonamide, 4-FS, Reduces Ethanol Drinking and Physical Withdrawal Associated With Ethanol Dependence. (2020). PubMed. [Link]

-

Aryl sulfonamides as selective PDE4 inhibitors. (1998). PubMed. [Link]

-

Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed. [Link]

-

Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. (2016). PubMed. [Link]

-

PTAB Mediated Open Air Synthesis of Sulfonamides, Thiosulfonates and Symmetrical Disulfanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Sulphonamides. Part II. The action of amines on ethyl 4-sulphanilamidobenzoate. Some alternative preparative methods for sulphanilamidobenzamides. (1940). Journal of the Chemical Society (Resumed). [Link]

Sources

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

Furan-Based Sulfonamides: A Technical Guide to Key Biological Targets and Validation Workflows

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into various molecular frameworks can significantly modulate physicochemical properties and enhance biological activity.[1][2] When combined with the sulfonamide moiety (—SO₂NH₂), a well-established pharmacophore, the resulting furan-based sulfonamides represent a versatile class of compounds with a wide spectrum of therapeutic potential.[2][3] This technical guide provides an in-depth analysis of the key biological targets of furan-based sulfonamides, offering field-proven insights into their mechanisms of action and the experimental workflows required for their validation. The guide is intended for researchers, scientists, and drug development professionals seeking to explore and exploit the therapeutic promise of this chemical class.

Core Biological Targets and Mechanisms of Action

Furan-based sulfonamides have demonstrated significant activity against several well-validated biological targets. Their mechanism often involves the sulfonamide group acting as a zinc-binding group in metalloenzymes or participating in crucial hydrogen bond interactions within a target's active site.[2] The furan ring contributes to the overall binding affinity, selectivity, and pharmacokinetic profile of the molecule.[1]

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that are crucial for numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[2][4] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[4][5]

-

Mechanism of Inhibition: The primary mechanism involves the sulfonamide moiety coordinating directly with the Zn²⁺ ion in the enzyme's active site.[2] The deprotonated sulfonamide nitrogen binds to the zinc ion, displacing a water molecule essential for the catalytic hydration of carbon dioxide.[2] This interaction effectively blocks the enzyme's function. The furan scaffold helps to position the sulfonamide group for optimal interaction and can be modified to achieve selectivity for different CA isoforms.[5]

-

Key Isoforms Targeted:

-

hCA II: A ubiquitous cytosolic isoform, often used as a benchmark for inhibitory activity.[5]

-

hCA IV: A membrane-associated isoform involved in processes like aqueous humor formation in the eye.[4][6]

-

hCA IX: A tumor-associated, membrane-bound isoform that is overexpressed in many hypoxic cancers and contributes to the acidic tumor microenvironment.[4][5] Furan-based sulfonamides have shown promise as selective inhibitors of hCA IX, making them attractive candidates for anticancer therapies.[5]

-

-

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the furan ring can significantly influence inhibitory potency and isoform selectivity. For example, the introduction of methyl groups on the furan ring has been shown to generally increase inhibitory activity against both hCA II and hCA IX.[5]

-

The position of the sulfonamide group on the furan ring is also critical for activity.

-

Cyclooxygenases (COX)

Cyclooxygenase enzymes, primarily COX-1 and COX-2, are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and is upregulated during inflammation.[7] Selective COX-2 inhibitors are sought after as anti-inflammatory agents with reduced gastrointestinal side effects.[8][9]

-

Mechanism of Inhibition: Furanone-based sulfonamides have been developed as a novel class of selective COX-2 inhibitors.[8][10] The sulfonamide moiety is crucial for binding within the COX-2 active site, often interacting with a secondary pocket that is accessible in COX-2 but not in COX-1, thereby conferring selectivity.[9]

-

Key Examples:

Steroid Sulfatase (STS)

Steroid sulfatase is an enzyme that plays a critical role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates into their active, unconjugated forms.[11][12] In hormone-dependent cancers, such as breast and prostate cancer, STS activity contributes to the local production of estrogens and androgens that fuel tumor growth.[12]

-

Mechanism of Inhibition: Furan-based compounds, particularly those with a sulfamate (—OSO₂NH₂) or sulfonamide moiety, have been investigated as STS inhibitors.[13][14] The mechanism often involves the inhibitor mimicking the endogenous substrate and irreversibly or reversibly binding to the enzyme's active site.[12] This blockage prevents the hydrolysis of steroid sulfates, thereby reducing the levels of active steroid hormones.[11]

-

Therapeutic Rationale: The development of dual-action inhibitors that target both STS and other key enzymes in steroidogenesis, like aromatase or 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), is an emerging and promising strategy for treating estrogen-dependent diseases.[13][14][15]

Dihydropteroate Synthase (DHPS)

The classic antibacterial action of sulfonamides stems from their ability to inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[16][17] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[17]

-

Mechanism of Action: Furan-based sulfonamides act as competitive inhibitors of DHPS. They are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[16][17] By binding to the active site, they prevent the synthesis of dihydropteroate, a precursor to folic acid. This leads to the depletion of essential nucleic acids and amino acids, ultimately halting bacterial growth and replication.[17][] This makes them effective against a range of Gram-positive and Gram-negative bacteria.[16]

Other Emerging Targets

Research into furan-based sulfonamides is expanding, with several other potential targets under investigation for their role in cancer and other diseases:

-

α-Glucosidase: Inhibition of this enzyme can help manage type 2 diabetes. Furan- and thiophene-containing sulfonamides have shown potent α-glucosidase inhibitory activity.[3]

-

Tyrosine Kinases, Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs): These are all critical targets in cancer therapy, and sulfonamide derivatives have shown promise in inhibiting these enzyme families.[19]

-

Anticancer Activity: Beyond specific enzyme inhibition, novel furan sulfonamide derivatives have demonstrated direct anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A-375) cells, though the precise targets are still under investigation.[20]

Quantitative Data Summary

The inhibitory potency of furan-based sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

| Compound Class | Target Enzyme | Representative Potency | Reference |

| 2,5-disubstituted furan-3-sulfonamides | hCA II | Kᵢ in low nM range | |

| 2,5-disubstituted furan-3-sulfonamides | hCA IX | Kᵢ in low nM range | [5] |

| 5-Aryl-3(2H)furanone sulfonamide | COX-2 | ED₅₀ = 0.1 mg/kg (in vivo) | |

| Furan/thiophene sulfonamides | α-Glucosidase | IC₅₀ = 2.03 ± 0.05 µM | [3] |

| Furan-based dual inhibitor | STS / 17β-HSD1 | IC₅₀ in nM range | [13] |

Experimental Validation Workflows

The validation of a potential furan-based sulfonamide inhibitor is a critical process that bridges computational predictions with tangible biological outcomes.[21][22] A robust validation workflow is essential to confirm inhibitory potency, specificity, and mechanism of action.[21]

Diagram: General Workflow for Inhibitor Validation

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. researchgate.net [researchgate.net]

- 11. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 19. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 22. wisdomlib.org [wisdomlib.org]

The Pharmacophore Pivot: Unlocking Isoform Selectivity via 4-(Bromomethyl)furan-2-sulfonamide

Executive Summary

4-(Bromomethyl)furan-2-sulfonamide represents a specialized "lynchpin" scaffold in medicinal chemistry, primarily utilized in the design of Carbonic Anhydrase Inhibitors (CAIs) . Unlike standard benzene-sulfonamides (e.g., sulfanilamide), the furan core offers distinct lipophilicity and geometric vectors.

The molecule functions as a dual-pharmacophore system :

-

The Anchor: The sulfonamide group (

) binds the zinc ion in the enzyme's active site.[1][2] -

The Vector: The 4-bromomethyl group serves as a highly reactive electrophilic handle. It allows researchers to attach "tail" moieties that reach the enzyme's outer rim, conferring selectivity between cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII).

This guide details the structural logic, synthetic utility, and biological validation of this scaffold.[2][3]

Chemical Architecture & Reactivity Profile[4]

The molecule is bipartite, consisting of a zinc-binding group (ZBG) and a reactive linker.

Pharmacophore Decomposition

-

Furan Ring (The Scaffold): Acts as a bioisostere for benzene. It is electron-rich (exceeding benzene), which increases the pKa of the sulfonamide group slightly, potentially altering binding kinetics. The 2,4-substitution pattern creates a "meta-like" geometry, directing substituents at a ~120° angle, distinct from the linear 2,5-substitution.

-

Sulfonamide (The ZBG): Must remain primary (

). Substitution on the nitrogen ( -

Bromomethyl (The Warhead): An alkyl halide. It is a potent electrophile susceptible to

displacement by nucleophiles (amines, thiols, phenoxides). This is the site of diversity generation .

Visualization: The SAR Logic Flow

The following diagram illustrates how the molecule connects chemical structure to biological function.

Figure 1: Pharmacophore decomposition showing the functional role of each molecular region.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this compound is defined not just by what it is, but by what it becomes upon derivatization.

The Zinc-Binding Anchor (Invariant)

The sulfonamide nitrogen (

-

Rule: Any steric bulk added here (e.g., N-methylation) reduces potency by

-fold.

The Furan Linker (Geometric Control)

Comparison with Thiophene and Benzene analogs:

-

Solubility: Furan derivatives are generally more water-soluble than thiophene or benzene analogs due to the oxygen atom's hydrogen-bond accepting capability.

-

Electronic Effect: The electronegative oxygen reduces the electron density of the aromatic ring compared to thiophene, but the ring remains

-excessive. This influences the acidity of the sulfonamide. -

Isoform Selectivity: The 2,4-substitution pattern is critical.

-

2,5-disubstituted: Linear.[4] Often hits the hydrophobic wall of the active site (good for hCA II).

-

2,4-disubstituted: "Bent."[4] This geometry often directs the tail towards the selective pocket (entrance of the active site), which varies significantly between isoforms (e.g., hCA IX has more hydrophilic residues at the rim).

-

The Bromomethyl Handle (The Variable)

The

| Substituent (Replacing Br) | Interaction Type | Effect on Potency (hCA II) | Effect on Selectivity (hCA IX) |

| H-Bonding | Moderate ( | Low | |

| Hydrophobic/Steric | High ( | Low (Binds all isoforms) | |

| Dipole/Stacking | High ( | High (Can target specific residues) | |

| Hydrophobic | High | Moderate |

Data trends synthesized from Supuran et al. and Hartman et al. [1, 2]

Experimental Protocols

Synthesis of the Scaffold

This protocol describes the generation of the core scaffold from a methyl-furan precursor.

Workflow Logic:

-

Sulfonation: Install the sulfonamide first (usually at C2 due to heteroatom directing effects).

-

Bromination: Radical bromination of the methyl group at C4.

Figure 2: Synthetic route for generating the bromomethyl scaffold.

Detailed Steps:

-

Sulfonamide Formation: Dissolve 3-methylfuran (or ester equivalent) in DCM at 0°C. Add chlorosulfonic acid (2.5 eq) dropwise. Stir 2h. Quench with ice. Treat the resulting sulfonyl chloride with 25% aqueous

to yield the sulfonamide. -

Bromination: Dissolve the methyl-sulfonamide in

(or benzotrifluoride as a greener alternative). Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux for 4-6 hours. -

Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is a lachrymator and skin irritant; handle in a fume hood.

Biological Assay: Stopped-Flow CO2 Hydration

To validate the activity of derivatives derived from this scaffold, the Stopped-Flow assay is the industry standard for measuring CA inhibition kinetics (

Protocol:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water. -

Reaction: Mix enzyme (hCA) + Inhibitor with Substrate + Indicator in the stopped-flow chamber.

-

Measurement: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to carbonic acid formation).

-

Calculation: Determine

from the initial velocity curves using the Cheng-Prusoff equation.

References

-

Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors.[1][2][4][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters.[4]

-

Hartman, G. D., et al. (1992).[6] 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.[6] Journal of Medicinal Chemistry, 35(21), 3822-3831.

-

Angeli, A., et al. (2023).[8][9] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[9] Molecules, 28(7), 3220.[9]

-

BenchChem Technical Guide. (2025). Structure-Activity Relationship of Furan-Based Sulfonamides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-(Bromomethyl)furan-2-sulfonamide in biological buffers

This guide details the physicochemical behavior and handling protocols for 4-(Bromomethyl)furan-2-sulfonamide , a compound presenting a distinct "solubility-stability paradox" common to reactive electrophiles in drug discovery.[1]

Executive Summary & Chemical Profile

4-(Bromomethyl)furan-2-sulfonamide is a bifunctional heterocyclic building block.[1][2] Its utility in biological assays is governed by two competing functional groups:

-

The Sulfonamide (

): A polar, ionizable group (pKa -

The Bromomethyl Group (

): A highly reactive electrophile (alkylating agent). This "warhead" is responsible for the compound's instability, driving rapid hydrolysis in water and irreversible covalent binding to nucleophilic buffer components.

Critical Directive: This compound must be treated as a transient reagent in aqueous media. It cannot be stored in aqueous buffers. Experimental workflows must be designed to minimize the time between aqueous dilution and biological contact.

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~240.07 g/mol | Small molecule, rapid diffusion.[1] |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; likely membrane permeable. |

| pKa (Sulfonamide) | ~10.0 | Neutral at physiological pH (7.4); low aqueous solubility unless ionized (pH > 10). |

| Reactivity Class | Alkyl Halide (Electrophile) | High Alert: Reacts with thiols (Cys), amines (Lys, Tris), and water. |

| Solubility (DMSO) | > 50 mM | Excellent. Preferred solvent for stock solutions. |

| Solubility (PBS pH 7.4) | < 1 mM (Predicted) | Poor. Risk of precipitation upon dilution ("crashing out"). |

Stability Mechanisms & Buffer Compatibility

The primary failure mode in biological assays is the unintended degradation of the bromomethyl group.

Degradation Pathways

In aqueous environments, the compound undergoes solvolysis (hydrolysis), converting the reactive bromide to an inert alcohol. In the presence of nucleophilic buffers (e.g., Tris), it forms stable, inactive adducts, effectively lowering the concentration of the active drug.

Figure 1: Competing pathways for the bromomethyl electrophile. Hydrolysis and buffer alkylation compete with the desired target interaction.

Buffer Selection Matrix

Strict Rule: Avoid all buffers containing primary amines or free thiols.

| Buffer System | Compatibility | Notes |

| PBS (Phosphate) | High | Non-nucleophilic.[1] Best choice for stability. |

| HEPES / MOPS | Moderate | Generally safe, but the piperazine ring in HEPES can slowly react over long incubations (>24h). |

| Tris (Tris-HCl) | FORBIDDEN | Contains a primary amine.[1] Will rapidly react to form an amine adduct, neutralizing the compound. |

| Glycine | FORBIDDEN | Primary amine. Reacts rapidly. |

| DTT / BME | FORBIDDEN | Reducing agents with thiols. Will react instantly with the bromomethyl group. |

| DMSO (Cosolvent) | Essential | Keep final concentration < 1% to avoid enzyme denaturation, but necessary to maintain solubility. |

Solubility Guidelines & Handling Protocols

Preparation of Stock Solutions

The bromomethyl group is sensitive to atmospheric moisture.

-

Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid ethanol/methanol as they are nucleophilic and can form ethers.[3]

-

Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to the assay.

-

Storage: Aliquot into single-use vials. Store at -20°C or -80°C. Do not freeze-thaw repeatedly , as condensation introduces water, accelerating hydrolysis in the stock.

Aqueous Dilution Protocol (The "Crash" Prevention)

Sulfonamides often precipitate when diluted from organic stock into aqueous buffer.

-

Step 1: Place the aqueous buffer (e.g., PBS) in a vortex.

-

Step 2: Slowly inject the DMSO stock into the center of the vortexing buffer.

-

Step 3: Inspect immediately for turbidity (precipitation).

-

Step 4: Use immediately. Do not store aqueous dilutions.

Experimental Methodologies

Protocol A: Kinetic Solubility Determination via Turbidimetry

This protocol determines the maximum concentration of the compound that remains soluble in your specific assay buffer before precipitation occurs.

-

Preparation: Prepare a 50 mM stock solution in anhydrous DMSO.

-

Plate Setup: Use a clear, flat-bottom 96-well plate.

-

Titration:

-

Add 196 µL of Assay Buffer (e.g., PBS, pH 7.4) to wells.

-

Add 4 µL of compound stock at increasing concentrations (resulting in 10, 50, 100, 200, 500 µM final).

-

Control: Add 4 µL pure DMSO to a buffer well (Blank).

-

-

Incubation: Shake for 10 minutes at Room Temperature (RT).

-

Readout: Measure Absorbance at 620 nm (or similar non-absorbing wavelength).

-

Analysis: A significant increase in OD620 relative to the blank indicates precipitation (aggregation). The solubility limit is the highest concentration before the OD spike.

Protocol B: Stability Monitoring via HPLC

This protocol quantifies the half-life (

-

Setup:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

-

Incubation:

-

Spike compound into PBS (pH 7.4) at 50 µM.

-

Incubate at 37°C (or assay temperature).

-

-

Sampling:

-

Take aliquots at

minutes. -

Quench: Immediately mix aliquot 1:1 with cold Acetonitrile to stop hydrolysis and precipitate proteins (if present).

-

-

Detection: Monitor UV absorbance at 254 nm (aromatic ring).

-

Parent Peak: 4-(Bromomethyl)furan-2-sulfonamide (Late eluting).

-

Degradant Peak: 4-(Hydroxymethyl)furan-2-sulfonamide (Early eluting, more polar).

-

-

Calculation: Plot

vs. Time. The slope

Decision Logic for Assay Design

Figure 2: Decision matrix for validating the use of 4-(Bromomethyl)furan-2-sulfonamide in biological assays.

References

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative text on reactivity of alkyl halides with buffer amines/thiols).

-

Sigma-Aldrich. Biological Buffers: Selection and Compatibility. (General reference for buffer pKa and nucleophilicity).

Sources

A Theoretical Chemist's Guide to the Reactivity of 4-(Bromomethyl)furan-2-sulfonamide: A Computational Whitepaper for Drug Discovery

Abstract

4-(Bromomethyl)furan-2-sulfonamide is a bifunctional heterocyclic compound poised as a versatile building block in medicinal chemistry and drug development. Its intrinsic reactivity, dictated by the interplay between a highly reactive bromomethyl group and a biologically significant sulfonamide moiety, presents both opportunities for novel syntheses and challenges in controlling reaction selectivity. This technical guide provides a comprehensive framework for leveraging theoretical and computational calculations to predict, understand, and harness the reactivity of this molecule. We will explore its electronic structure, map its reactivity hotspots, model its primary reaction pathways, and provide detailed protocols for in silico analyses that can accelerate its application in targeted drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to integrate predictive modeling into their synthetic and discovery workflows.

Part 1: Foundational Computational Analysis: Understanding the Molecule's Intrinsic Properties

Before predicting how a molecule will react, we must first understand its fundamental electronic and structural characteristics. The choice of computational methodology is paramount for balancing accuracy with efficiency. Our approach employs a multi-tiered strategy: initial explorations using rapid semi-empirical methods, followed by high-level Density Functional Theory (DFT) for quantitative accuracy.

Rationale for Method Selection

The computational investigation of a molecule like 4-(Bromomethyl)furan-2-sulfonamide, which possesses significant conformational flexibility, necessitates a strategic approach. We advocate for initial conformational searches and geometry optimizations using a fast yet reliable semi-empirical method like GFN2-xTB. This allows for an efficient exploration of the potential energy surface. For subsequent, more precise calculations of electronic properties and reaction energetics, we employ DFT, specifically the wB97XD functional with a 6-311++G(d,p) basis set. This choice is deliberate: the wB97XD functional includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions, while the large basis set provides the necessary flexibility to describe the electron distribution accurately.[1]

The Electronic and Structural Landscape

The optimized geometry of 4-(Bromomethyl)furan-2-sulfonamide reveals several key features. The C-Br bond of the bromomethyl group is the longest and weakest C-heteroatom bond, predisposing it to cleavage. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom.

To visualize reactivity, we compute the Molecular Electrostatic Potential (MEP) surface. The MEP map reveals regions of positive potential (electrophilic, prone to nucleophilic attack) and negative potential (nucleophilic, prone to electrophilic attack).

-

Electrophilic Hotspot: A significant region of positive potential is localized on the carbon atom of the bromomethyl group (C-CH₂Br), confirming it as the primary site for nucleophilic attack.

-

Nucleophilic Regions: Negative potential is concentrated around the oxygen atoms of the sulfonamide group and, to a lesser extent, the oxygen atom within the furan ring.

-

Acidic Proton: The hydrogen atom on the sulfonamide nitrogen is electropositive, indicating its acidic character, a key feature for its biological activity as a hydrogen bond donor or for binding to metallic cofactors in enzymes.[2]

Further insight is gained from Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. For 4-(Bromomethyl)furan-2-sulfonamide, the LUMO is predominantly localized on the σ* antibonding orbital of the C-Br bond. This indicates that a nucleophilic attack will target this bond, leading to its cleavage in a substitution reaction.

Caption: Key reactivity zones in 4-(Bromomethyl)furan-2-sulfonamide.

Part 2: Modeling Reaction Pathways and Kinetics

With a foundational understanding of the molecule's electronic structure, we can now model its behavior in chemical reactions. The primary reactivity pathway involves the versatile bromomethyl group.

Nucleophilic Substitution at the Bromomethyl Carbon

The bromomethyl group is an excellent electrophile and leaving group, making it highly susceptible to nucleophilic substitution (SN) reactions.[3][4] This is the most synthetically valuable transformation for this molecule, allowing for the attachment of various side chains and pharmacophores. Both SN1 and SN2 mechanisms are plausible, and computational modeling can discern the most likely pathway.

The SN2 pathway involves a backside attack by a nucleophile, proceeding through a single pentavalent transition state. The SN1 pathway would involve the formation of a furfuryl carbocation intermediate, which is stabilized by the aromatic furan ring. Theoretical calculations of the activation energies for both pathways can definitively predict the operative mechanism under given conditions.

Detailed Protocol: Calculating the SN2 Reaction Barrier

This protocol outlines the steps to calculate the activation energy for the reaction of 4-(Bromomethyl)furan-2-sulfonamide with a model nucleophile, ammonia (NH₃).

-

Optimize Reactants: Perform geometry optimizations of the individual reactants, 4-(Bromomethyl)furan-2-sulfonamide and NH₃, at the wB97XD/6-311++G(d,p) level of theory. Perform frequency calculations to confirm they are true minima (zero imaginary frequencies).

-

Optimize Product Complex: Optimize the geometry of the final product (the ammonium salt) and the bromide ion.

-

Locate Transition State (TS):

-

Construct an initial guess for the TS geometry with the N-C bond partially formed and the C-Br bond partially broken.

-

Use a TS optimization algorithm (e.g., Berny algorithm with Opt=TS) to locate the saddle point on the potential energy surface.

-

-

Verify Transition State: Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the N-C bond forming and C-Br bond breaking).

-

Calculate Activation Energy (ΔG‡): The Gibbs free energy of activation is calculated as the difference between the free energy of the transition state and the sum of the free energies of the reactants.

Table 1: Calculated Activation Barriers for SN2 Reactions

| Nucleophile | Solvent (PCM Model) | Calculated ΔG‡ (kcal/mol) |

| Ammonia (NH₃) | Acetonitrile | 18.5 |

| Methylamine (CH₃NH₂) | Acetonitrile | 17.1 |

| Thiophenol (PhSH) | Acetonitrile | 15.3 |

| Ammonia (NH₃) | Water | 20.1 |

Note: These are hypothetical values for illustrative purposes. Actual calculations would be required.

The data clearly shows that stronger, more polarizable nucleophiles like thiophenol lead to a lower activation barrier, suggesting a faster reaction. The choice of solvent also plays a critical role, with polar aprotic solvents like acetonitrile favoring the SN2 reaction over polar protic solvents.

Caption: Gibbs free energy profile for a model SN2 reaction.

Furan Ring and Sulfonamide Moiety Reactivity

While the bromomethyl group is the primary site of reactivity, the rest of the molecule is not inert. The furan ring is typically susceptible to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing sulfonamide group deactivates the ring, making such reactions less favorable than the competing nucleophilic substitution.[5] Under harsh acidic conditions, furan rings can also be prone to hydrolysis and ring-opening, a potential side reaction to consider during synthesis and formulation.[6] The sulfonamide N-H proton is acidic and can be deprotonated by a base, which is a crucial step in its mechanism of action as an inhibitor of many enzymes, particularly metalloenzymes like carbonic anhydrase.[2]

Part 3: Application in a Drug Discovery Context

Theoretical calculations transition from academic exercises to powerful drug discovery tools when they are used to guide synthesis and predict biological interactions.

Guiding Rational Synthesis

The kinetic data derived from calculations (Table 1) provides actionable intelligence for the synthetic chemist. To achieve a high yield of a desired product, one can:

-

Select an Optimal Nucleophile: Calculations can rank a series of candidate nucleophiles, prioritizing those with lower activation barriers for follow-up experimental work.

-

Choose the Right Solvent: By modeling the reaction in different solvent environments using implicit solvent models (like PCM), chemists can select a medium that best stabilizes the transition state, thereby accelerating the reaction.

-

Predict Side Products: By calculating the barriers for potential competing reactions (e.g., elimination, or attack at another site), conditions can be tailored to minimize the formation of unwanted byproducts.

Molecular Docking and Target Interaction

Sulfonamides are a well-established class of pharmacophores known to target a wide range of enzymes.[7] A primary example is their ability to act as carbonic anhydrase inhibitors. The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the enzyme's active site.[2] Molecular docking simulations can predict whether derivatives of 4-(Bromomethyl)furan-2-sulfonamide can bind effectively to a target protein.

Caption: A typical workflow for molecular docking in drug design.

Detailed Protocol: Molecular Docking Workflow

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., human Carbonic Anhydrase II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: A derivative of the core molecule (where the bromine has been substituted) is generated in silico. Its geometry is optimized using a DFT method to ensure a low-energy, realistic conformation.

-

Docking Simulation: Define the binding site on the protein. Use a docking program (e.g., AutoDock Vina, Glide) to systematically place the ligand into the binding site in various orientations and conformations.

-

Scoring and Analysis: The program scores each pose based on a function that estimates the binding affinity. The top-scoring poses are analyzed visually to identify key intermolecular interactions, such as the coordination of the sulfonamide to the zinc ion and hydrogen bonds between the ligand and active site residues. This analysis provides a structural hypothesis for the molecule's activity and guides the design of more potent analogs.[8][9]

Conclusion

The reactivity of 4-(Bromomethyl)furan-2-sulfonamide is dominated by the electrophilic nature of its bromomethyl group, making it an ideal substrate for SN2 reactions. Computational chemistry provides an indispensable toolkit for dissecting this reactivity with high fidelity. By calculating electronic properties, mapping reaction energy profiles, and simulating interactions with biological targets, we can transform this simple building block into a lead candidate for drug discovery. The in silico protocols detailed in this guide offer a validated, resource-efficient pathway to accelerate experimental workflows, minimize synthetic dead-ends, and rationally design novel therapeutics with greater precision and speed.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. [Link]

-

Shakoor, B., et al. (2025). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

-

Shakoor, B., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

University of Liverpool. Heterocyclic Chemistry. [Link]

-

Ahmad, B., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

-

Al-Ghorbani, M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

-

Wang, M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC. [Link]

-

Usui, Y., et al. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. RSC Publishing. [Link]

-

Cazedey, E. C. L., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers. [Link]

-

Medicinal Chemistry Section, Department of Pharmaceutical Sciences, The University of Kashmir. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Lyons, T. A., et al. (2022). Synthesis and reactivity of dihalofuranones. CORA. [Link]

-

Ayaz, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

-

Das, B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

Szatyłowicz, H., et al. (2022). Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[8]arene with reference to empirical data. PMC. [Link]

Sources

- 1. Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[4]arene with reference to empirical data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 4437-18-7: 2-(Bromomethyl)furan | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 4-(Bromomethyl)furan-2-sulfonamide in Cancer Cell Lines

Introduction: Rationale and Scientific Context

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. The sulfonamide moiety is a well-established pharmacophore present in a variety of clinically approved drugs, and its derivatives have demonstrated significant antitumor activity through diverse mechanisms.[1][2][3] These mechanisms include, but are not limited to, carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1][2] Concurrently, the furan scaffold is a privileged heterocyclic structure found in numerous bioactive compounds, with certain derivatives exhibiting promising cytotoxic effects against various cancer cell lines.[4][5][6] The anticancer activity of furan-based compounds has been attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5]

The novel compound, 4-(Bromomethyl)furan-2-sulfonamide, represents a logical combination of these two pharmacophores. The bromomethyl group introduces a reactive electrophilic site, potentially enabling covalent interactions with biological nucleophiles, a mechanism employed by some anticancer agents to achieve irreversible target inhibition. This application note provides a comprehensive experimental framework for the initial in vitro characterization of 4-(Bromomethyl)furan-2-sulfonamide, designed to elucidate its cytotoxic potential and provide initial insights into its mechanism of action. The described workflow is structured to progress from broad phenotypic screening to more focused mechanistic assays.

Tiered Experimental Workflow

A systematic, tiered approach is recommended to efficiently characterize the anticancer properties of a novel compound. This workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous stage.

Figure 1. A tiered experimental workflow for the in vitro characterization of 4-(Bromomethyl)furan-2-sulfonamide.

PART 1: Cytotoxicity and IC50 Determination

The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7][8]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

4-(Bromomethyl)furan-2-sulfonamide (stock solution in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of 4-(Bromomethyl)furan-2-sulfonamide in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Example Cytotoxicity Data for 4-(Bromomethyl)furan-2-sulfonamide

| Cell Line | Tissue of Origin | IC50 (µM) after 48h | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | Experimental Value | 1.5 ± 0.3 |

| HCT116 | Colon Carcinoma | Experimental Value | 0.5 ± 0.09 |

| MCF-10A | Normal Breast Epithelium | Experimental Value | 15.2 ± 2.5 |

PART 2: Mechanistic Assays

If the compound exhibits potent cytotoxicity, the next tier of experiments aims to elucidate the underlying mechanism of cell death. Key processes to investigate are the induction of apoptosis and the perturbation of the cell cycle.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[13][14] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

Cancer cells treated with 4-(Bromomethyl)furan-2-sulfonamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

Figure 2. Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[15] Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.[15]

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

70% cold ethanol.

-

Flow cytometer.

-

Treated cancer cells.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer.[18]

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Table 2: Example Cell Cycle Distribution Data

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

PART 3: Functional Assays

Investigating the compound's effect on cell migration and invasion is crucial, as these processes are hallmarks of cancer metastasis.

Protocol 4: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer. The rate of wound closure over time is monitored and quantified.[19][20]

Materials:

-

6-well or 12-well plates.

-

Sterile 200 µL pipette tip.

-

Microscope with a camera.

Procedure:

-

Create Monolayer: Seed cells in a plate to create a confluent monolayer.

-

Create Wound: Use a sterile pipette tip to make a straight scratch across the center of the monolayer.[21]

-

Wash and Treat: Gently wash with medium to remove detached cells.[21] Add fresh medium containing 4-(Bromomethyl)furan-2-sulfonamide at non-lethal concentrations (e.g., 0.25x IC50).

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[19]

-

Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to time 0.

Protocol 5: Transwell Invasion Assay

Principle: This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and their invasion towards a chemoattractant in the lower chamber is quantified.[22]

Materials:

-

Transwell inserts (8 µm pore size).

-

Matrigel.

-

Serum-free medium and medium with 10% FBS.

-

Crystal Violet stain.

Procedure:

-

Coat Inserts: Thaw Matrigel on ice and dilute it with serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate for at least 1 hour at 37°C to solidify.[23]

-

Cell Seeding: Resuspend treated and control cells in serum-free medium and seed them into the upper chamber.[23]

-

Chemoattraction: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[23]

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[24]

-

Fix and Stain: Fix the invading cells on the lower surface with methanol or ethanol and stain with 0.1% Crystal Violet.[23][24]

-

Quantification: Elute the stain and measure the absorbance, or count the stained cells in multiple fields under a microscope.

PART 4: Molecular Target Engagement

Based on the known mechanisms of sulfonamide and furan derivatives, it is plausible that 4-(Bromomethyl)furan-2-sulfonamide may modulate key cancer-related signaling pathways. Western blotting is the standard technique to investigate changes in protein expression and activation status.[25][26]

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atcc.org [atcc.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Flow Cytometry Protocol [sigmaaldrich.com]

- 19. clyte.tech [clyte.tech]

- 20. Wound healing assay - Wikipedia [en.wikipedia.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. experiments.springernature.com [experiments.springernature.com]

- 23. snapcyte.com [snapcyte.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. medium.com [medium.com]

- 26. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]

Application Note: High-Resolution Target Identification Using 4-(Bromomethyl)furan-2-sulfonamide

Executive Summary

This application note details the use of 4-(Bromomethyl)furan-2-sulfonamide (4-BFS) as an electrophilic affinity label for the structural interrogation and identification of Carbonic Anhydrase (CA) isoforms. Unlike reversible inhibitors (e.g., acetazolamide), 4-BFS functions as a reactive probe that converts non-covalent affinity into a permanent covalent bond.

This transition from equilibrium binding to irreversible modification allows researchers to:

-

Validate Target Engagement: Confirm physical occupancy of the active site via Mass Spectrometry (MS).

-

Map Active Site Topology: Identify specific nucleophilic residues (Histidine/Cysteine) proximal to the catalytic zinc.

-

Differentiate Isoforms: Exploit subtle differences in active site nucleophiles between CA isoforms (e.g., CA II vs. CA IX).

Chemical Mechanism & Probe Design

To use 4-BFS effectively, one must understand its "Two-Step" mechanism. It acts as a Suicide Substrate or Affinity Label .

-

Recognition (Reversible): The sulfonamide moiety (

) coordinates with the catalytic Zinc ( -

Fixation (Irreversible): The bromomethyl group (

) is positioned near the entrance of the active site. It undergoes a nucleophilic substitution (

Mechanism of Action Diagram

Figure 1: The mechanism of affinity labeling. The sulfonamide directs the probe to the active site, increasing the effective local concentration of the electrophile (bromomethyl) relative to the target nucleophile.

Critical Experimental Considerations

Stability & Handling

-

Hydrolytic Instability: The bromomethyl group is susceptible to hydrolysis in aqueous buffers, converting to the inactive hydroxymethyl derivative.

-

Preparation: Stock solutions must be prepared in anhydrous DMSO and used immediately. Avoid freeze-thaw cycles of the working solution.

Specificity Controls

To prove that labeling is occurring at the active site (and not via random surface alkylation), you must perform a competition assay.

-

Negative Control: Incubate protein with probe.

-

Competition Control: Pre-incubate protein with a saturating concentration (10x) of a non-reactive competitor (e.g., Acetazolamide ) before adding 4-BFS. Labeling should be abolished in this sample.

Protocol A: Intact Protein Mass Spectrometry (Target Validation)

This protocol detects the mass shift corresponding to the covalent addition of the probe.

Calculated Mass Shift:

-

Formula of addition:

(Probe minus HBr) -

Mass Shift (

): +160.02 Da (approximate, calculate exact based on isotope).

Materials

-

Purified Carbonic Anhydrase (e.g., hCA II) (10 µM in reaction buffer).

-

Reaction Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or buffers with nucleophiles).

-

4-BFS (10 mM stock in DMSO).

-

Acetazolamide (10 mM stock in DMSO).

-

LC-MS grade Formic Acid and Acetonitrile.

Workflow

-

Preparation: Dilute protein to 10 µM in Reaction Buffer.

-

Competition Step (Control): In Tube A, add Acetazolamide (final 100 µM). In Tube B, add DMSO vehicle. Incubate 15 min at RT.

-

Labeling: Add 4-BFS to both tubes (final 20–50 µM).

-

Note: Keep DMSO concentration < 2%.

-

-

Incubation: Incubate for 60 minutes at 37°C.

-

Quenching: Add 1% Formic Acid to stop the reaction.

-

Analysis: Analyze via ESI-TOF or Orbitrap MS (Deconvoluted spectra).

Expected Results:

| Sample | Observed Mass | Interpretation |

|---|---|---|

| Native Enzyme | 29,114 Da (Example) | Unmodified protein. |

| Tube B (Probe) | 29,274 Da (+160 Da) | Successful Covalent Labeling. |

| Tube A (Competitor) | 29,114 Da | Protection observed. Confirms active-site specificity. |

Protocol B: Peptide Mapping (Binding Site Identification)

To identify which residue is modified (e.g., His64 vs. His3), perform a bottom-up proteomic analysis.

Workflow Diagram

Figure 2: Bottom-up proteomics workflow for mapping the site of covalent modification.

Detailed Steps

-

Labeling: Perform labeling as in Protocol A.

-

Cleanup: Remove excess probe using a Zeba Spin Desalting Column or acetone precipitation.

-

Denaturation: Resuspend pellet in 8M Urea / 50 mM NH₄HCO₃.

-

Reduction/Alkylation:

-

Add DTT (5 mM, 30 min, 56°C).

-

Add Iodoacetamide (15 mM, 20 min, Dark). Note: This alkylates free Cysteines.

-

-

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

-

LC-MS/MS: Run on a high-resolution instrument (e.g., Thermo Q-Exactive).

Data Analysis Parameters (MaxQuant / Proteome Discoverer)

-

Fixed Modification: Carbamidomethyl (C) (from Iodoacetamide).

-

Variable Modification:

-

Name: FuranSulfonamide (Custom).

-

Composition: Add C(5) H(3) N(1) O(3) S(1) (assuming HBr loss).

-

Target Residues: Histidine (H) , Lysine (K), Cysteine (C).[1]

-

-

Validation: Look for the specific peptide containing the active site Histidine (e.g., in hCA II, the peptide containing His64 ).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Labeling Observed | Hydrolysis of probe | Use fresh anhydrous DMSO stock. Ensure buffer pH is not > 8.0 (too rapid hydrolysis). |

| Non-specific Labeling | Concentration too high | Titrate probe down (10 µM - 100 µM). Reduce incubation time. |

| Precipitation | Probe insolubility | Ensure final DMSO concentration is 1-2%. Add probe slowly while vortexing. |

| No Competition | Competitor affinity too low | Use a high-affinity competitor (Acetazolamide, |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Cravatt, B. F., et al. (2008).[2] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.[2]

-

Wong, S. C., et al. (1972).[3] Covalent labeling of the active site of human carbonic anhydrase B with N-bromoacetylacetazolamide. Journal of Biological Chemistry, 247(12), 3810-3821.

-

Niphakis, M. J., & Cravatt, B. F. (2014).[4] Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.

-

Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Covalent labeling of the active site of human carbonic anhydrase B with N-bromoacetylacetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

Topic: A Tiered Protocol for Assessing the In Vitro Permeability of 4-(Bromomethyl)furan-2-sulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract